4-(Oxazol-4-yl)benzene-1-sulfonyl chloride

描述

Historical Context and Discovery

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride was first synthesized in the early 21st century as part of efforts to develop heterocyclic sulfonyl chlorides for pharmaceutical intermediates. Its discovery is attributed to advancements in oxazole chemistry, particularly methods for functionalizing aromatic rings with sulfonyl chloride groups. The compound gained prominence after its inclusion in a 2007 patent by ABBOTT GMBH and Co. KG, which described its utility in synthesizing kinase inhibitors. The development paralleled growing interest in sulfonamide-based drugs, driving research into structurally diverse sulfonyl chloride precursors.

Nomenclature and Classification

Systematic IUPAC Name :

4-(1,3-Oxazol-4-yl)benzenesulfonyl chloride

Alternative Names :

- 4-Oxazol-4-yl-benzenesulfonyl chloride

- 4-(1,3-Oxazol-4-yl)benzenesulphonyl chloride

- 4-[4-(Chlorosulphonyl)phenyl]-1,3-oxazole

Classification :

- Organic sulfonyl chloride

- Heterocyclic aromatic compound (oxazole-substituted benzene)

- Electrophilic reagent (Reactivity Class: Sulfur(VI) derivatives)

| Property | Value |

|---|---|

| CAS Registry Number | 954368-94-6 |

| Molecular Formula | C₉H₆ClNO₃S |

| Molecular Weight | 243.67 g/mol |

| Structural Family | Benzenesulfonyl chlorides |

Structural Identification and Characterization

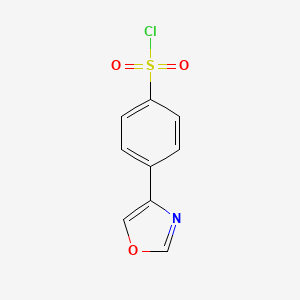

Molecular Structure :

The compound features a benzene ring substituted at the para position with an oxazole heterocycle and a sulfonyl chloride group. The oxazole ring (C₃H₃NO) contributes π-conjugation, while the sulfonyl chloride (-SO₂Cl) group provides electrophilicity.

Spectroscopic Characterization :

- NMR :

- IR : Strong absorption bands at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry : Molecular ion peak at m/z 243.67 (M⁺), with characteristic fragments at m/z 207 (M⁺–Cl) and m/z 159 (M⁺–SO₂Cl).

Crystallography :

While single-crystal X-ray data for this specific compound is unpublished, analogous sulfonyl chlorides exhibit monoclinic crystal systems with intermolecular halogen bonding.

Isomeric Variants and Structural Analogues

Isomeric Forms :

- Regioisomers : 2-(Oxazol-4-yl)benzenesulfonyl chloride (CAS 87488-71-9)

- Functional Group Isomers : 4-(Isoxazol-5-yl)benzenesulfonyl chloride (CAS 337508-66-4)

Structural Analogues :

| Analogue | Structural Difference | Key Properties |

|---|---|---|

| 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride | Isoxazole ring with methyl and phenyl substituents | Enhanced steric bulk; altered reactivity in nucleophilic substitutions |

| 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride | Dimethylisoxazole substitution | Increased hydrophobicity; improved thermal stability |

| 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride | Thiazole replacement of oxazole | Greater electron-withdrawing effects; modified biological activity |

Impact of Structural Modifications :

- Oxazole → Isoxazole : Alters dipole orientation, affecting molecular interactions in drug-receptor binding.

- Oxazole → Thiazole : Introduces sulfur atom, enhancing π-stacking capacity and redox activity.

- Substituent Addition : Methyl or phenyl groups increase steric hindrance, reducing reaction rates in nucleophilic substitutions.

Structure

2D Structure

属性

IUPAC Name |

4-(1,3-oxazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPQZZJYCHEWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679856 | |

| Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954368-94-6 | |

| Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Sulfonation and Chlorination Route

Overview:

This classical approach involves sulfonation of a pre-formed benzene-oxazole intermediate followed by chlorination to introduce the sulfonyl chloride functionality.

- Step 1: Synthesis of the benzene-oxazole core, typically via cyclization of appropriate precursors such as o-aminophenol derivatives with formyl compounds under acidic or basic conditions.

- Step 2: Sulfonation of the aromatic ring using oleum or chlorosulfonic acid at controlled low temperatures (0–40°C). Oleum is preferred for its reactivity and ability to minimize isomeric impurities.

- Step 3: Conversion of the sulfonic acid to the sulfonyl chloride using thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF).

| Step | Reagents | Temperature | Notes |

|---|---|---|---|

| Sulfonation | Oleum or chlorosulfonic acid | 0–40°C | Controls regioselectivity and minimizes by-products |

| Chlorination | SOCl₂ + DMF | Reflux (~70°C) | Ensures complete conversion to sulfonyl chloride |

- Well-established industrial process

- High yield and purity with controlled conditions

Multi-Step Synthesis via Oxazole Formation and Sulfonyl Chloride Derivation

Overview:

This route involves constructing the oxazole ring first, then attaching it to the benzene ring, followed by sulfonyl chloride formation.

- Step 1: Synthesize the oxazole ring via cyclization of α-aminoketones or α-hydroxyketones with hydroxylamine derivatives.

- Step 2: Attach the oxazole to the benzene ring through a suitable linker or direct substitution, often via electrophilic aromatic substitution or cross-coupling reactions.

- Step 3: Introduce the sulfonyl chloride group by sulfonation of the aromatic ring, followed by conversion to the sulfonyl chloride using SOCl₂.

| Step | Reagents | Temperature | Notes |

|---|---|---|---|

| Oxazole synthesis | Hydroxylamine + α-aminoketone | 0–80°C | Ensures ring closure |

| Aromatic substitution | Electrophiles or cross-coupling catalysts | Variable | Facilitates attachment |

| Sulfonation | Oleum or chlorosulfonic acid | 0–40°C | Controlled to prevent over-sulfonation |

| Sulfonyl chloride formation | SOCl₂ | Reflux | Converts sulfonic acid to sulfonyl chloride |

- Flexibility in introducing various substituents

- Suitable for synthesizing derivatives with different oxazole substitutions

Industrial Continuous Flow Synthesis

Overview:

Modern industrial synthesis employs continuous flow reactors for improved safety, yield, and scalability.

- Continuous sulfonation of benzene-oxazole precursors using oleum.

- Real-time monitoring of temperature and concentration to optimize sulfonation.

- In-line conversion of sulfonic acid to sulfonyl chloride with SOCl₂.

| Parameter | Range | Notes |

|---|---|---|

| Sulfonation temperature | 0–25°C | Lower temperatures reduce by-products |

| Sulfonyl chloride formation | Reflux | Ensures complete conversion |

- Enhanced safety and control

- High throughput and consistent product quality

Summary Data Table of Preparation Methods

| Method | Key Reagents | Main Steps | Typical Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Classical sulfonation + chlorination | Oleum, SOCl₂ | Sulfonation, chlorination | >85% | Well-established, scalable | Over-sulfonation, impurities |

| Oxazole-first synthesis | Hydroxylamine derivatives, halogenated precursors | Oxazole formation, sulfonation, chlorination | Variable | Structural diversity | Multi-step, requires purification |

| Continuous flow | Oleum, SOCl₂ | Sulfonation, chlorination | High | Safety, scalability | Equipment complexity |

化学反应分析

Types of Reactions

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxazole derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced oxazole compounds, and coupled aromatic compounds.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H6ClNO3S

- Molecular Weight : 243.67 g/mol

- CAS Number : 954368-94-6

The compound features an oxazole ring attached to a benzene ring with a sulfonyl chloride group, which contributes to its reactivity and biological activity.

Organic Synthesis

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride serves as a crucial building block in the synthesis of various heterocyclic compounds. Its sulfonyl chloride group is reactive towards nucleophiles, facilitating the formation of sulfonamide derivatives that are essential in organic synthesis.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : It has shown significant antiproliferative effects against various cancer cell lines, including HT-29 (colon carcinoma) and MCF7 (breast carcinoma). Studies indicate that it can inhibit cell growth at nanomolar concentrations, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties : Research is ongoing to explore its role in developing anti-inflammatory drugs, leveraging its ability to modulate cellular pathways involved in inflammation.

The biological activity of this compound is primarily attributed to its mechanism of action, which involves:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in cancer progression. For instance, it has been shown to interfere with pathways that regulate cell cycle and apoptosis.

- Antimicrobial Properties : Derivatives of this compound exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Antiproliferative Activity Study

A detailed study evaluated the antiproliferative effects of this compound on multiple cancer cell lines:

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| HT-29 (Colon) | 0.45 | Significant inhibition of growth |

| M21 (Melanoma) | 0.32 | Potent cytotoxicity observed |

| MCF7 (Breast) | 0.50 | Effective at nanomolar concentrations |

The results indicated that the compound effectively inhibits cell growth across different cancer types, highlighting its potential as a therapeutic agent.

Cytotoxic Effects Study

In a model using UM16 pancreatic cancer cells, the compound demonstrated an IC50 value of 0.58 µM, indicating potent cytotoxicity. This suggests that it may be effective against pancreatic tumors resistant to conventional therapies.

Angiogenesis Inhibition Study

In chick chorioallantoic membrane assays, this compound effectively blocked angiogenesis comparable to established antiangiogenic agents like combretastatin A-4. This property is crucial for developing treatments targeting tumor growth through vascular inhibition.

作用机制

The mechanism of action of 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The oxazole ring in the compound also plays a crucial role in its biological activity, as it can participate in hydrogen bonding and other non-covalent interactions with biological molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Oxazole Substituents

a. 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride (CAS: 1082399-00-5)

- Molecular Formula : C₁₁H₁₁ClN₂O₃S

- Key Differences : The oxazole ring contains two methyl groups, increasing steric bulk and lipophilicity compared to the parent compound.

- Impact : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility. The dimethyl substitution could also alter reactivity in sulfonamide coupling reactions .

b. 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl chloride

- Molecular Formula: C₁₆H₁₂ClNO₃S

- Key Differences : Incorporates a methyl and phenyl group on the oxazole ring.

- Properties : Higher molecular weight (333.79 g/mol), melting point (108–109°C), and density (1.34 g/cm³). Slightly soluble in benzene and DMSO .

- Applications : Likely used in targeted drug delivery due to increased steric hindrance and stability .

c. 4-(Oxazol-5-yl)benzene-1-sulfonyl chloride (CAS: 337508-66-4)

Positional Isomers and Electronic Effects

2-(1,2-Oxazol-4-yl)benzene-1-sulfonyl chloride (CAS: 87488-71-9)

- Molecular Formula: C₉H₆ClNO₃S (same as target compound).

- Key Differences : Oxazole ring at the ortho position.

Compounds with Non-Oxazole Substituents

a. 4-Phenoxybenzenesulfonyl chloride

- Key Differences: Replaces oxazole with a phenoxy group.

- Impact: The electron-rich phenoxy group enhances stability but reduces electrophilicity of the sulfonyl chloride, slowing nucleophilic substitution .

b. 4-Ethylbenzenesulfonyl chloride (CAS: 16712-69-9)

Data Tables

Table 1. Key Properties of 4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride and Analogs

生物活性

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring an oxazole ring, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name : this compound

- CAS Number : 954368-94-6

- Molecular Weight : 243.67 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and disrupt cellular processes. It has been shown to interfere with the cell cycle and induce apoptosis in cancer cells. The compound acts as an inhibitor of key cellular pathways, leading to cytotoxic effects.

Enzyme Inhibition

Research indicates that this compound can inhibit enzyme activities, particularly those involved in cancer cell proliferation. For instance, it interacts with β-tubulin, disrupting microtubule dynamics essential for mitosis, leading to cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Structure-Activity Relationship (SAR)

The structural characteristics of this compound significantly influence its biological activity. Variations in substituents on the aromatic ring and modifications to the oxazole moiety can enhance or diminish its potency against specific targets.

Case Studies

-

Antiproliferative Activity :

A study evaluated the antiproliferative effects of several derivatives of sulfonyl chlorides, including this compound, on various cancer cell lines such as HT-29 (colon carcinoma), M21 (melanoma), and MCF7 (breast carcinoma). The results indicated significant inhibition of cell growth, particularly at nanomolar concentrations . -

Cytotoxic Effects :

In a model using UM16 pancreatic cancer cells, the compound demonstrated an IC50 value of 0.58 µM, indicating potent cytotoxicity. This suggests that it may be effective in targeting pancreatic tumors that are often resistant to conventional therapies . -

Angiogenesis Inhibition :

The compound was tested in chick chorioallantoic membrane assays, where it effectively blocked angiogenesis and tumor growth comparable to established antiangiogenic agents like combretastatin A-4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。